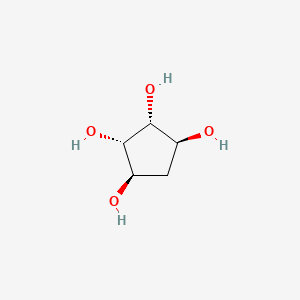
Silicon28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 28Si primarily involves the enrichment of natural silicon to achieve a high concentration of the 28Si isotope. Techniques such as isotope separation, ion implantation, and chemical purification are employed to obtain purified 28Si samples. Researchers have refined these methods to create highly controlled and stable silicon isotopes for scientific investigations .
Molecular Structure Analysis
As a single isotope, 28Si does not form distinct molecules in the same way organic compounds do. Its molecular structure is essentially that of crystalline silicon, where each silicon atom is tetrahedrally bonded to four neighboring silicon atoms. The crystal lattice arrangement determines its physical properties, making it an essential material for semiconductor devices .
Physical And Chemical Properties Analysis
Wirkmechanismus
In quantum computing, 28Si is a promising candidate for qubits—the fundamental units of quantum information. Researchers manipulate the spin states of individual 28Si nuclei to encode and process quantum information. Its long coherence time and compatibility with existing silicon-based technology make it an attractive choice for building scalable quantum computers .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
14276-58-5 |
|---|---|
Molekularformel |
MgMoO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



